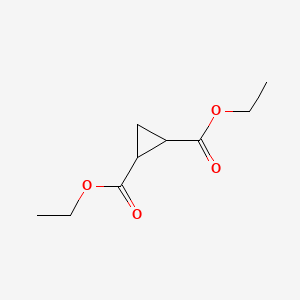
2,2'-Methylenebis(6-cyclohexyl-p-cresol)
Übersicht
Beschreibung
2,2'-Methylenebis(6-cyclohexyl-p-cresol) is a high molecular weight diphenol antioxidant. This compound is part of a class of antioxidants that are crucial for preventing oxidative degradation in various materials, such as plastics and rubbers. The specific structure of this molecule, featuring cyclohexyl groups attached to a cresol moiety, suggests that it could provide significant resistance to oxidative stress due to its bulky and stabilizing phenolic structure.
Synthesis Analysis
The synthesis of a related compound, 2,2'-methylenebis(6-nonyl-p-cresol), has been described as involving multiple steps, starting with p-cresol as the crude material. The process includes esterification, Fries rearrangement, Friedel-Crafts acylation, Clemmensen reduction, and acid-mediated nucleophilic substitution reactions. These reactions are typical in the synthesis of complex organic molecules and are likely to be similar in the synthesis of 2,2'-Methylenebis(6-cyclohexyl-p-cresol). The reported total yield of the synthesis is impressive, exceeding 90% over approximately four steps, indicating a highly efficient synthetic route .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 2,2'-Methylenebis(6-cyclohexyl-p-cresol), we can infer from the related compound that the structure likely features a methylene bridge linking two phenolic rings, each substituted with cyclohexyl groups. The molecular structure of such antioxidants is critical as it influences their ability to stabilize free radicals and thus their effectiveness as antioxidants.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related antioxidants suggest that 2,2'-Methylenebis(6-cyclohexyl-p-cresol) would undergo similar reactions. The Fries rearrangement and Friedel-Crafts acylation are particularly noteworthy as they help in constructing the aromatic system of the molecule, which is essential for its antioxidant properties. The Clemmensen reduction is used to convert carbonyl groups into methylene groups, which could be part of the final steps in forming the methylene bridge in the target molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-Methylenebis(6-cyclohexyl-p-cresol) are not directly provided, but based on the structure of similar compounds, it can be anticipated to be a solid at room temperature due to its high molecular weight and bulky structure. The presence of phenolic hydroxyl groups suggests that it would have some degree of acidity and could participate in hydrogen bonding, which might affect its solubility and melting point. The chemical stability under various conditions would be an essential characteristic, as it would determine the compound's effectiveness and longevity as an antioxidant.
Wissenschaftliche Forschungsanwendungen
-
Chemical Industry
-
Rubber Industry
- Application : This compound may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .
- Results or Outcomes : The incorporation of “2,2’-Methylenebis(6-cyclohexyl-p-cresol)” into the rubber matrix can enhance the overall thermo-reversibility of the rubber product .
-
Pharmaceutical Industry
-
Biodiesel Industry
-
Adhesives and Coatings
-
Food Industry
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyclohexyl-6-[(3-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O2/c1-18-13-22(26(28)24(15-18)20-9-5-3-6-10-20)17-23-14-19(2)16-25(27(23)29)21-11-7-4-8-12-21/h13-16,20-21,28-29H,3-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNMPWVTPUHKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052081 | |
| Record name | 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Methylenebis(6-cyclohexyl-p-cresol) | |
CAS RN |
4066-02-8 | |
| Record name | 2,2′-Methylenebis(4-methyl-6-cyclohexylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4066-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebis(6-cyclohexyl-p-cresol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004066028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis[6-cyclohexyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Methanediylbis(6-cyclohexyl-4-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenebis[6-cyclohexyl-p-cresol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-METHYLENEBIS(6-CYCLOHEXYL-P-CRESOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6825HV3123 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















